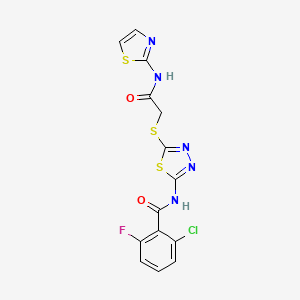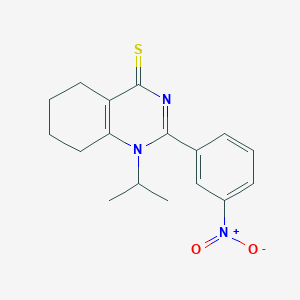
2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an isopropyl group, a nitrophenyl group, and a tetrahydroquinazoline-thione core, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nitrophenyl intermediate, followed by the formation of the tetrahydroquinazoline core through cyclization reactions. The final step involves the introduction of the thione group under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate catalysts. Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or catalytic hydrogenation, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives, including this compound, have shown promise in the development of new therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites, altering protein conformation, or interfering with signal transduction processes. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can be compared with other quinazoline derivatives, such as:
2-phenylquinazoline-4(3H)-one: Known for its anticancer properties.
6,7-dimethoxyquinazoline: Studied for its potential as an enzyme inhibitor.
4-anilinoquinazoline: Used as a scaffold for developing kinase inhibitors. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-(3-nitrophenyl)-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(2)19-15-9-4-3-8-14(15)17(23)18-16(19)12-6-5-7-13(10-12)20(21)22/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEZFEPOHYTATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2701775.png)
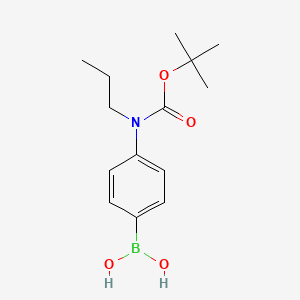
![N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2701779.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2701781.png)
![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2701782.png)
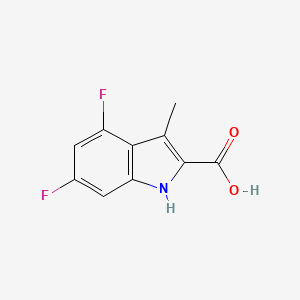
![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)
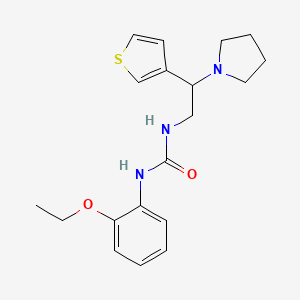
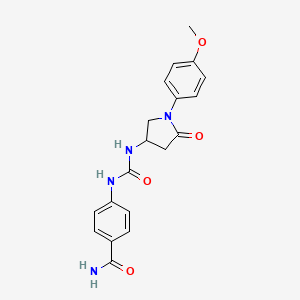
![2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide](/img/structure/B2701792.png)
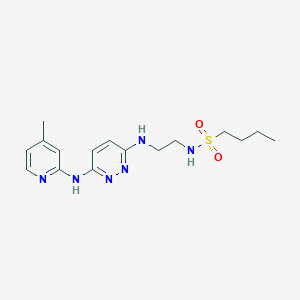
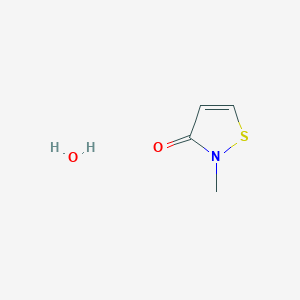
![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)
